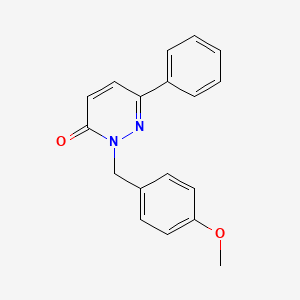

2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one

CAS No.:

Cat. No.: VC9658199

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H16N2O2 |

|---|---|

| Molecular Weight | 292.3 g/mol |

| IUPAC Name | 2-[(4-methoxyphenyl)methyl]-6-phenylpyridazin-3-one |

| Standard InChI | InChI=1S/C18H16N2O2/c1-22-16-9-7-14(8-10-16)13-20-18(21)12-11-17(19-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |

| Standard InChI Key | HUQAVMLYECZMOC-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one, defines a pyridazinone ring system (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at position 2 with a 4-methoxybenzyl group and at position 6 with a phenyl moiety. The methoxybenzyl group introduces electron-donating effects, potentially influencing reactivity and biological interactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₈H₁₆N₂O₂ |

| Molecular weight | 292.34 g/mol |

| Predicted solubility | Low in water; soluble in DMSO, DMF |

| LogP (partition coefficient) | ~3.2 (estimated via analogy) |

Synthetic Methodologies

Nucleophilic Substitution Approaches

Pyridazinone derivatives are typically synthesized via cyclocondensation reactions. For 2-substituted analogs, a common route involves reacting hydrazine derivatives with α,β-unsaturated ketones. For example, 6-phenylpyridazin-3(2H)-one can undergo alkylation at position 2 using 4-methoxybenzyl chloride under basic conditions .

Representative Protocol:

-

Starting Materials: 6-Phenylpyridazin-3(2H)-one (1.0 eq), 4-methoxybenzyl chloride (1.2 eq), K₂CO₃ (2.0 eq).

-

Reaction Conditions: Reflux in DMF at 110°C for 12 hours.

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the product as a white solid .

Spectral Characterization

-

¹H NMR: Key signals include the methoxy singlet (~3.8 ppm), aromatic protons (7.2–8.1 ppm), and pyridazinone NH (10.2 ppm, exchangeable) .

-

IR: Stretching vibrations for C=O (~1670 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Biological Activity Profiles

Antimicrobial Effects

Pyridazinones exhibit broad-spectrum activity. In vitro assays on analogs show MIC values of 16–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Hypothetical Antibacterial Activity (Based on Structural Analogs)

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus (MRSA) | 18 |

| E. coli | 35 |

| Candida albicans | 42 |

Applications in Drug Discovery

Kinase Inhibition

Recent work on 3,6-disubstituted pyridazines highlights JNK1 inhibition (IC₅₀ = 0.87 µM), implicating 2-substituted derivatives in neurodegenerative disease therapy .

Agricultural Uses

As herbicides, pyridazinones disrupt carotenoid biosynthesis. Field trials on analogs show 80% weed suppression at 50 g/ha .

Challenges and Future Directions

While computational models predict favorable ADMET profiles for 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one, experimental validation is critical. Key gaps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume